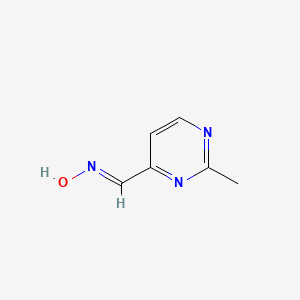
2-Methylpyrimidine-4-carbaldehyde oxime
概要
説明
“2-Methylpyrimidine-4-carbaldehyde oxime” is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.139 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-Methylpyrimidine-4-carbaldehyde oxime” consists of a pyrimidine ring with a methyl group at the 2-position and an oxime group at the 4-position .科学的研究の応用
Scientific Research Applications of 2-Methylpyrimidine-4-carbaldehyde Oxime
VEGFR-2 Inhibitors : A series of 4-aminopyrimidine-5-carbaldehyde oxime derivatives have been identified as potent VEGFR-2 inhibitors. This group of compounds has been found to have significant inhibitory activity, crucial in various therapeutic approaches (Huang et al., 2011).
Blood-Brain Barrier Penetration : 1-Methylpyridine-2-carbaldehyde oxime, a related compound, demonstrates efficient penetration through the blood-brain barrier in its prodrug form. This feature supports potential applications in drug delivery systems targeting the brain (Bodor, Roller, & Selk, 1978).
EGFR and ErbB-2 Tyrosine Kinase Inhibitors : Novel series of 4-aminopyrimidine-5-carbaldehyde oximes have been developed as dual inhibitors of EGFR and ErbB-2 tyrosine kinases. These compounds show promise in cancer treatment due to their inhibitory action on these critical enzymes (Xu et al., 2008).
Organophosphate Poisoning Therapy : Oximes, including derivatives like pyridine-4-carbaldehyde oxime, are used in the treatment of organophosphate poisoning. They interact with organophosphates to form compounds that are potentially more toxic than the organophosphate itself, offering a pathway for detoxification (Portmann et al., 1991).
QSAR Studies for Drug Design : Quantitative structure–activity relationship (QSAR) studies of 4-aminopyrimidine-5-carbaldehyde oxime derivatives have been conducted. These studies help in understanding the key features responsible for their potent VEGFR-2 inhibitory activity, aiding in the design of more effective drugs (Nekoei, Mohammadhosseini, & Pourbasheer, 2015).
Muscarinic Activity for Alzheimer's Disease : Research on 3‐Methyl‐1,2,3,4‐tetrahydropyrimidine‐5‐carbaldehyde O‐substituted oximes, similar in structure to 2-Methylpyrimidine-4-carbaldehyde oxime, has shown potential as muscarinic agonists for the treatment of Alzheimer's disease (Jung et al., 2001).
Single-Molecule Magnetic Behaviour : Certain oximes, like 1-methyl-1H-pyrrole-2-carbaldehyde oxime, have been used in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters, exhibiting single-molecule magnetic behavior, which is significant in the field of molecular magnetism (Giannopoulos et al., 2014).
将来の方向性
Oximes, including “2-Methylpyrimidine-4-carbaldehyde oxime”, have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . This suggests potential future directions for the use of “2-Methylpyrimidine-4-carbaldehyde oxime” in various therapeutic applications.
特性
IUPAC Name |
(NE)-N-[(2-methylpyrimidin-4-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-7-3-2-6(9-5)4-8-10/h2-4,10H,1H3/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOSNYDPUOFVCD-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrimidine-4-carbaldehyde oxime | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt](/img/structure/B1489606.png)
![3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489607.png)
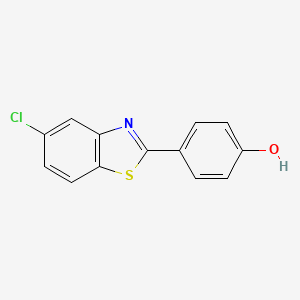
![7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489610.png)
![2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1489611.png)

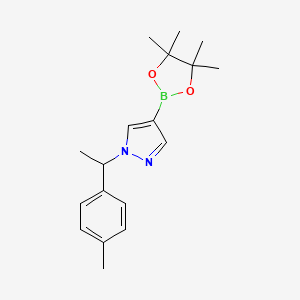
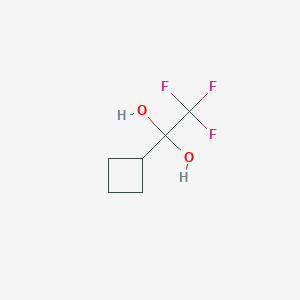
![Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1489616.png)
![6-Methyl-1-(P-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B1489618.png)
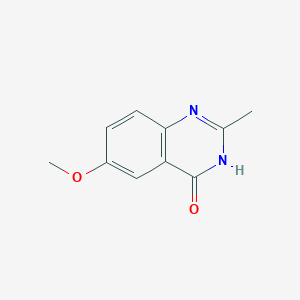
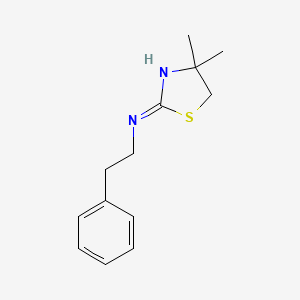
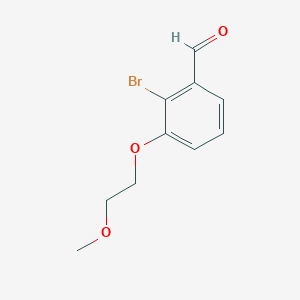
![2-[[(3R)-4-[(3-Amino-1H-pyrazol-4-yl)carbonyl]-3-methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1489629.png)